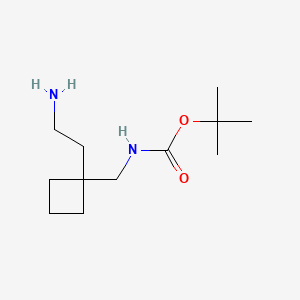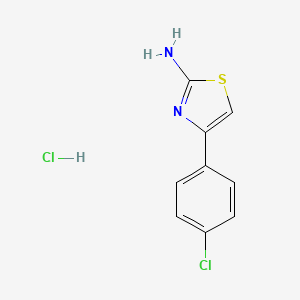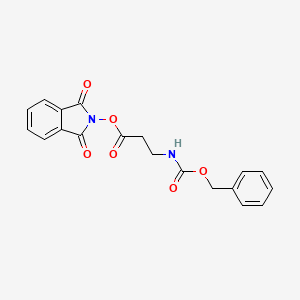
2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromophenyl group attached to the triazole ring, which imparts unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde typically involves the cycloaddition reaction of azides with alkynes, known as the Huisgen cycloaddition or “click chemistry.” The reaction is catalyzed by copper(I) ions and proceeds under mild conditions to yield the triazole ring.
-
Step 1: Synthesis of Azide
Reagents: Sodium azide, 4-bromobenzyl chloride
Conditions: Reflux in an appropriate solvent (e.g., DMF)
Product: 4-bromobenzyl azide
-
Step 2: Cycloaddition Reaction
Reagents: 4-bromobenzyl azide, propargyl aldehyde
Catalyst: Copper(I) iodide
Conditions: Room temperature, in the presence of a base (e.g., triethylamine)
Product: this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste.
化学反应分析
Types of Reactions
2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Sodium thiolate in DMF
Major Products
Oxidation: 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carboxylic acid
Reduction: 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-methanol
Substitution: 2-(4-Aminophenyl)-2H-1,2,3-triazole-4-carbaldehyde
科学研究应用
2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. The triazole ring provides stability and specificity to the compound’s interactions.
相似化合物的比较
Similar Compounds
- 2-(4-Chlorophenyl)-2H-1,2,3-triazole-4-carbaldehyde
- 2-(4-Fluorophenyl)-2H-1,2,3-triazole-4-carbaldehyde
- 2-(4-Methylphenyl)-2H-1,2,3-triazole-4-carbaldehyde
Uniqueness
2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its binding affinity to biological targets compared to its chloro, fluoro, and methyl analogs.
属性
分子式 |
C9H6BrN3O |
|---|---|
分子量 |
252.07 g/mol |
IUPAC 名称 |
2-(4-bromophenyl)triazole-4-carbaldehyde |
InChI |
InChI=1S/C9H6BrN3O/c10-7-1-3-9(4-2-7)13-11-5-8(6-14)12-13/h1-6H |
InChI 键 |
HOIKSIPJDQCYRU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N2N=CC(=N2)C=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


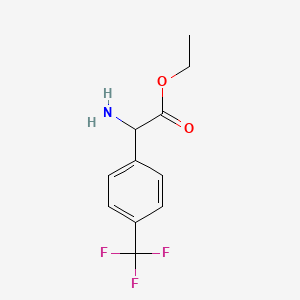
![N-[(adamantan-1-yl)methyl]-2,3-dichlorobenzamide](/img/structure/B13572451.png)
![2-(8-Azabicyclo[3.2.1]octan-3-yl)-N-ethyl-N-methylethan-1-amine](/img/structure/B13572457.png)
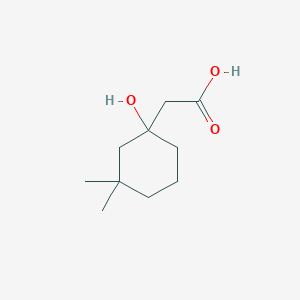
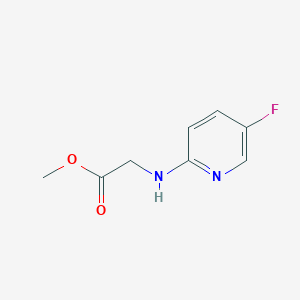
![3-{[(Benzyloxy)carbonyl]amino}-3-(2,3-dimethoxyphenyl)propanoic acid](/img/structure/B13572478.png)
![Tert-butyl 3-[2-(tert-butoxycarbonylamino)ethyl]-3-hydroxy-azetidine-1-carboxylate](/img/structure/B13572483.png)
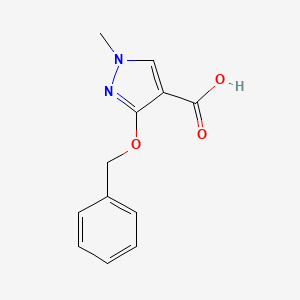

![tert-butylN-({2-azabicyclo[2.2.1]heptan-4-yl}methyl)carbamate](/img/structure/B13572507.png)
